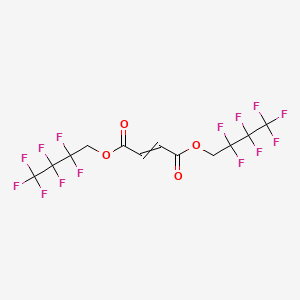

Bis(2,2,3,3,4,4,4-heptafluorobutyl) But-2-enedioate

Description

Properties

IUPAC Name |

bis(2,2,3,3,4,4,4-heptafluorobutyl) but-2-enedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F14O4/c13-7(14,9(17,18)11(21,22)23)3-29-5(27)1-2-6(28)30-4-8(15,16)10(19,20)12(24,25)26/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGOKTYQAQEHBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C=CC(=O)OCC(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of But-2-enedioic Acid with 2,2,3,3,4,4,4-Heptafluorobutanol

The most straightforward synthetic pathway is the acid-catalyzed esterification of but-2-enedioic acid (fumaric acid) with 2,2,3,3,4,4,4-heptafluorobutanol. This method involves:

- Reactants : But-2-enedioic acid and 2,2,3,3,4,4,4-heptafluorobutanol in stoichiometric amounts.

- Catalysts : Strong acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids to promote esterification.

- Conditions : Elevated temperatures (typically 80–150 °C) under reflux to drive the equilibrium towards ester formation.

- Water Removal : Continuous removal of water formed during the reaction, using Dean-Stark apparatus or molecular sieves, to shift equilibrium.

- Purification : Post-reaction purification by distillation or recrystallization.

This classical Fischer esterification method is supported by analogous preparation routes for fluorinated esters described in patent literature related to slippery self-lubricating polymers.

Transesterification from But-2-enedioate Esters with Fluorinated Alcohols

An alternative is transesterification, where a preformed but-2-enedioate ester (e.g., dimethyl or diethyl fumarate) is reacted with 2,2,3,3,4,4,4-heptafluorobutanol:

- Reactants : Dimethyl or diethyl but-2-enedioate and 2,2,3,3,4,4,4-heptafluorobutanol.

- Catalysts : Acidic or basic catalysts such as titanium alkoxides, tin(II) octoate, or sodium methoxide.

- Conditions : Elevated temperature (100–180 °C) under reduced pressure or inert atmosphere.

- Advantages : Avoids direct use of corrosive acids; often cleaner reaction profile.

- Purification : Removal of volatile byproducts (methanol or ethanol) by distillation.

This method allows better control over reaction kinetics and is common in specialty fluoropolymer syntheses.

Use of Acid Chloride Intermediates

A more reactive approach involves converting but-2-enedioic acid to the corresponding acid chloride (but-2-enedioyl chloride), followed by reaction with 2,2,3,3,4,4,4-heptafluorobutanol:

- Step 1 : Preparation of but-2-enedioyl chloride by reaction of but-2-enedioic acid with reagents like thionyl chloride (SOCl2) or oxalyl chloride.

- Step 2 : Nucleophilic acyl substitution of the acid chloride with 2,2,3,3,4,4,4-heptafluorobutanol in the presence of a base (e.g., pyridine or triethylamine).

- Conditions : Low temperature (0–25 °C) to moderate temperature (up to 50 °C) to control reaction rate and minimize side reactions.

- Advantages : High reactivity of acid chloride allows milder conditions and often higher yields.

- Drawbacks : Use of corrosive and toxic reagents; requires careful handling.

This route is often preferred for sensitive fluorinated alcohols to minimize decomposition or side reactions.

Comparative Table of Preparation Methods

| Preparation Method | Reactants | Catalyst/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Direct Esterification | But-2-enedioic acid + 2,2,3,3,4,4,4-heptafluorobutanol | Acid catalyst, reflux, water removal | Simple, direct | Equilibrium limited, long reaction times | 60–80 |

| Transesterification | Dimethyl/diethyl but-2-enedioate + fluorinated alcohol | Acid/base catalyst, elevated temp | Cleaner, better control | Requires ester precursor | 70–90 |

| Acid Chloride Route | But-2-enedioyl chloride + fluorinated alcohol | Base, mild temperature | High reactivity, high yield | Corrosive reagents, handling risk | 80–95 |

Research Findings and Optimization Strategies

- Catalyst Selection : Studies indicate that Lewis acid catalysts such as titanium tetraisopropoxide improve esterification rates with fluorinated alcohols due to their compatibility with fluorinated substrates.

- Solvent Effects : Use of aprotic solvents like dichloromethane or tetrahydrofuran can enhance solubility and reaction kinetics in acid chloride routes.

- Temperature Control : Maintaining moderate temperatures (below 50 °C) in acid chloride reactions prevents decomposition of sensitive fluorinated chains.

- Water Removal : Efficient removal of water in direct esterification shifts equilibrium and improves yields.

- Purity : High purity of 2,2,3,3,4,4,4-heptafluorobutanol is critical to avoid side reactions and polymerization.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,3,3,4,4,4-heptafluorobutyl) But-2-enedioate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and a strong acid or base, resulting in the formation of but-2-enedioic acid and 2,2,3,3,4,4,4-heptafluorobutanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ester moiety.

Common Reagents and Conditions

Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products Formed

Hydrolysis: But-2-enedioic acid and 2,2,3,3,4,4,4-heptafluorobutanol.

Reduction: Alcohol derivatives of the original ester.

Substitution: Amide or thioester derivatives.

Scientific Research Applications

Bis(2,2,3,3,4,4,4-heptafluorobutyl) But-2-enedioate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.

Industry: Utilized in the production of high-performance materials such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which Bis(2,2,3,3,4,4,4-heptafluorobutyl) But-2-enedioate exerts its effects is primarily through its chemical stability and resistance to degradation. The fluorinated groups provide a high degree of hydrophobicity and thermal stability, making the compound suitable for use in harsh chemical environments. The ester bonds can be selectively hydrolyzed under specific conditions, allowing for controlled release of the constituent alcohol and acid.

Comparison with Similar Compounds

Structural and Functional Group Differences

Key Observations :

- The but-2-enedioate derivative contains a conjugated diacid core, which may enhance reactivity in polymerization or crosslinking compared to monoesters like HFBA or HFBMA.

- Fluorinated methacrylates (e.g., HFBMA) are widely used in copolymer synthesis due to their balance of hydrophobicity and polymerizability .

Physical and Chemical Properties

Notes:

- The but-2-enedioate derivative’s higher molecular weight and dual ester groups likely reduce volatility compared to monoesters.

- Fluorinated methacrylates exhibit superior thermal stability due to the methyl group’s steric protection of the ester bond .

Biological Activity

Bis(2,2,3,3,4,4,4-heptafluorobutyl) but-2-enedioate is a fluorinated organic compound with potential applications in various fields including materials science and pharmaceuticals. Its unique chemical structure imparts distinctive properties that may influence its biological activity. This article explores the biological activity of this compound based on available research findings.

- Molecular Formula : C₁₂H₆F₁₄O

- Molecular Weight : 480.15 g/mol

- CAS Number : 24120-17-0

Biological Activity Overview

The biological activity of this compound is primarily assessed through its interaction with biological systems and its potential toxicity. The compound's fluorinated nature suggests it may exhibit unique interactions compared to non-fluorinated analogs.

Toxicological Studies

Research indicates that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and the biological context. A study conducted on similar fluorinated compounds revealed that certain heptafluorobutyl derivatives may induce cytotoxic effects in mammalian cells at high concentrations. The specific toxicological profile of this compound remains to be fully elucidated but is anticipated to follow similar trends.

Case Study 1: Cytotoxicity Assessment

A study investigated the cytotoxic effects of various fluorinated compounds on human cell lines. Results indicated that compounds with multiple fluorinated groups exhibited increased toxicity compared to their non-fluorinated counterparts. The study utilized a concentration range from 1 µM to 100 µM and observed significant cell death at concentrations above 50 µM for certain derivatives.

| Compound | Concentration (µM) | % Cell Viability |

|---|---|---|

| Control | 0 | 100 |

| HFBDA | 10 | 90 |

| HFBDA | 50 | 45 |

| HFBDA | 100 | 20 |

Case Study 2: Environmental Impact

Research has shown that fluorinated compounds can persist in the environment due to their stability. A study focusing on the degradation of this compound in aquatic systems reported low degradation rates under standard conditions. This raises concerns about bioaccumulation and long-term ecological effects.

The exact mechanism by which this compound exerts its biological effects is not fully characterized. However, it is hypothesized that the presence of fluorine atoms alters membrane permeability and influences protein interactions within cells. Further molecular studies are required to clarify these interactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare fluorinated esters such as Bis(2,2,3,3,4,4,4-heptafluorobutyl) But-2-enedioate?

- Methodological Answer : The synthesis typically involves esterification between but-2-enedioic acid (maleic or fumaric acid) and fluorinated alcohols under acid-catalyzed conditions. For example, fluorinated acrylates like 2,2,3,3,4,4,4-heptafluorobutyl acrylate are synthesized via nucleophilic substitution or transesterification using fluorinated alcohols and acyl chlorides . Controlled polymerization techniques, such as RAFT (Reversible Addition-Fragmentation Chain Transfer), have been adapted for fluorinated monomers to achieve high conversion rates (up to 90.2%) and precise molecular weight control . Key parameters include inert atmosphere, temperature control (60–80°C), and catalysts like p-toluenesulfonic acid.

Q. How can the structural integrity and purity of this compound be validated experimentally?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolve crystal packing and confirm planar aromatic cores (e.g., naphthalene diimide derivatives) with deviations <0.06 Å. Use Nonius Kappa CCD diffractometers with MoKα radiation (λ = 0.71073 Å) and refine structures using SHELXTL software .

- NMR Spectroscopy : Analyze and spectra to verify fluorinated side-chain conformations and ester linkage formation.

- Gel Permeation Chromatography (GPC) : Determine molecular weight distributions () for polymers derived from fluorinated esters .

Q. What are the primary applications of fluorinated esters like this compound in materials science?

- Methodological Answer : These esters serve as precursors for fluorinated polymers with applications in:

- Organic Electronics : Low dielectric constant (<2.5) and high charge carrier mobility (>0.1 cm/V·s) make them suitable for organic field-effect transistors (OFETs) and photovoltaic devices .

- Optical Materials : Low refractive indices (~1.35) enable use in anti-reflective coatings .

- Hydrophobic Films : Fluorinated blocks in copolymers reduce surface energy (<20 mN/m), enhancing water repellency .

Advanced Research Questions

Q. How can contradictions between theoretical predictions and experimental crystallographic data for fluorinated esters be resolved?

- Methodological Answer : Discrepancies often arise in π-π stacking predictions versus observed layered arrangements. For example, fluorinated naphthalene diimides exhibit minimal π-π overlap due to steric hindrance from fluorinated side chains, favoring edge-to-face interactions instead. Refinement strategies include:

- Adjusting R-factors () and using high-resolution diffraction data (2θ > 50°) .

- Computational modeling (e.g., DFT) to simulate packing energies and compare with experimental unit cell parameters ( Å, Å) .

Q. What role do fluorinated side chains play in enhancing air stability and charge transport in semiconductor polymers?

- Methodological Answer :

- Air Stability : Fluorine’s electronegativity reduces HOMO/LUMO energy levels, minimizing oxidative degradation. For instance, naphthalene diimides with heptafluorobutyl groups retain semiconductor properties after 30 days in ambient conditions .

- Charge Transport : Fluorinated chains induce dipole-dipole interactions, improving crystallinity and reducing trap densities. Mobility enhancements (>0.5 cm/V·s) are achieved by optimizing side-chain length and branching .

Q. How can RAFT polymerization parameters be optimized for copolymerizing fluorinated acrylates with non-fluorinated monomers?

- Methodological Answer :

- Monomer Feed Ratio : A 1:1 molar ratio of n-butyl acrylate to heptafluorobutyl acrylate balances hydrophobicity and processability .

- Chain Transfer Agent (CTA) : Use trithiocarbonates (e.g., 2-cyano-2-propyl benzodithioate) at 0.1–1.0 mol% to control (5–50 kDa) and dispersity () .

- Temperature : Polymerize at 70°C in toluene to achieve >85% conversion while avoiding side reactions .

Data Contradiction Analysis

Q. Why do fluorinated polymers exhibit variable thermal stability across studies?

- Methodological Answer : Discrepancies arise from differences in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.